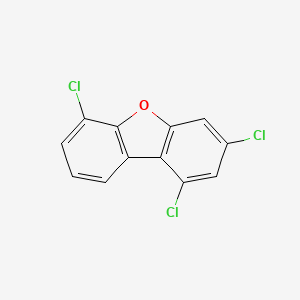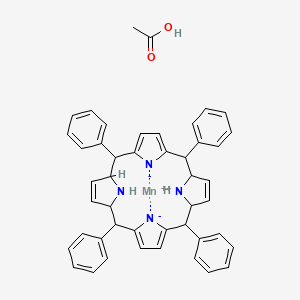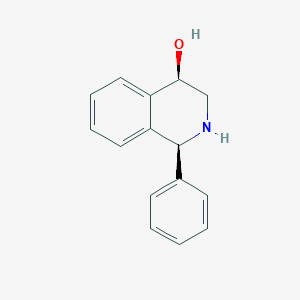
cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol: is a chemical compound with the molecular formula C15H15NO. It is a derivative of isoquinoline and features a tetrahydroisoquinoline core with a phenyl group and a hydroxyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields the desired tetrahydroisoquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form fully saturated isoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol involves its interaction with specific molecular targets. One notable mechanism is its ability to block the synaptosomal uptake of serotonin (5-hydroxy-tryptamine), thereby alleviating serotonin abnormalities at central receptor sites. This action is particularly relevant in the context of its potential antidepressant properties .
Comparison with Similar Compounds
cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine: This compound also features a tetrahydroisoquinoline core and has similar pharmacological properties.
1,2,3,4-tetrahydroisoquinoline: A simpler derivative without the phenyl group, used in various synthetic applications.
cis-1,2,3,4-tetrahydro-4-isopropyl-1,6-dimethylnaphthalene: Another tetrahydroisoquinoline derivative with different substituents.
Uniqueness: cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential use in medicinal chemistry distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(1S,4R)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C15H15NO/c17-14-10-16-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2/t14-,15-/m0/s1 |
InChI Key |
CJDAAEDVKRKQSN-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H](N1)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C2=CC=CC=C2C(N1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


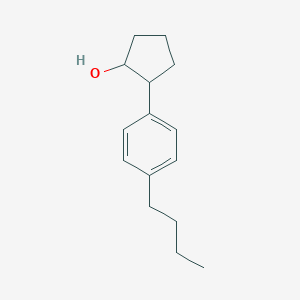
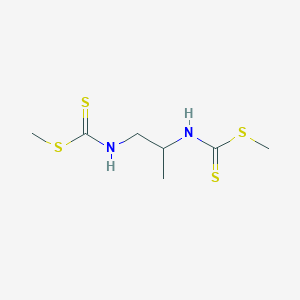
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
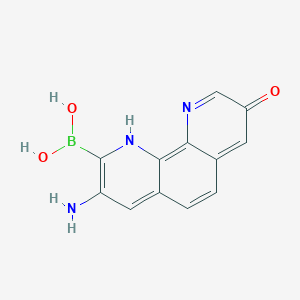
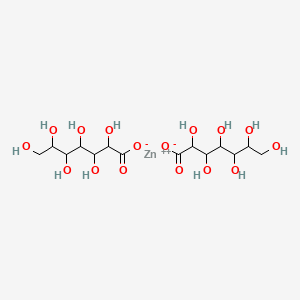

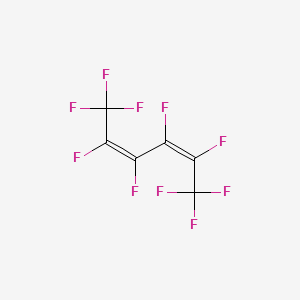
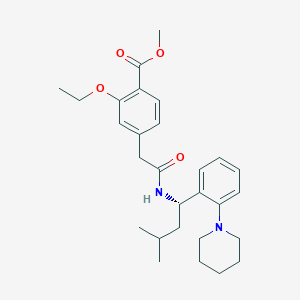
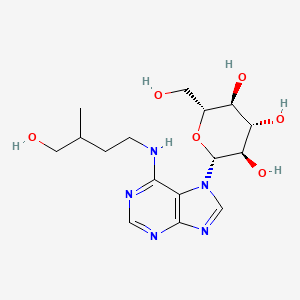
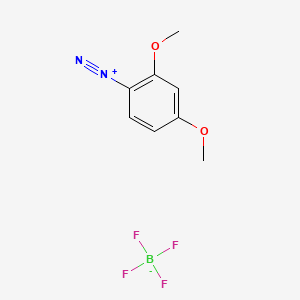
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
